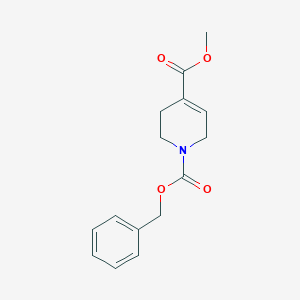
1-benzyl 4-methyl 3,6-dihydropyridine-1,4(2H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H17N. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse pharmacological properties
Preparation Methods
The synthesis of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate involves several steps. One common method includes the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with benzyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function .
Comparison with Similar Compounds
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: This compound shares a similar core structure but lacks the dicarboxylate groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects, MPTP is used in research to model Parkinson’s disease.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: This compound has a similar structure but includes a different substituent on the aromatic ring.
The uniqueness of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 |
InChI Key |
PBEWNZJEGNGCCF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


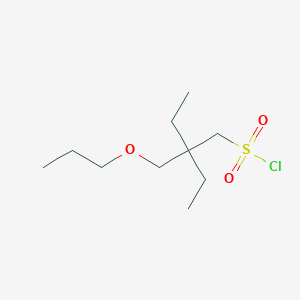
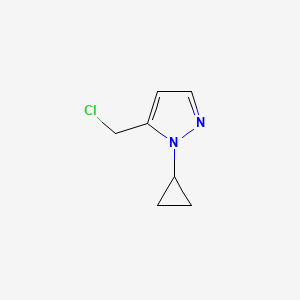
![5-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301843.png)
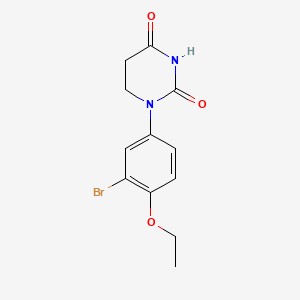
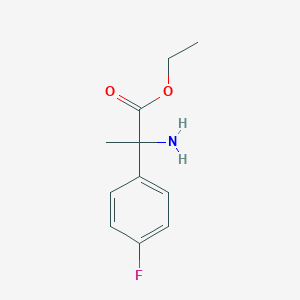
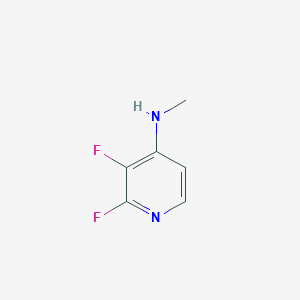
![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)

![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)


![Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15301930.png)

